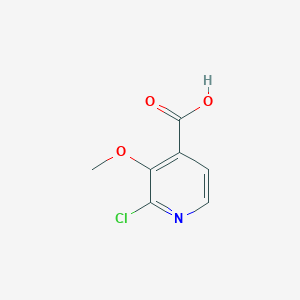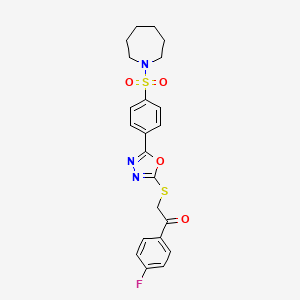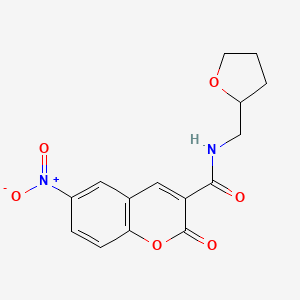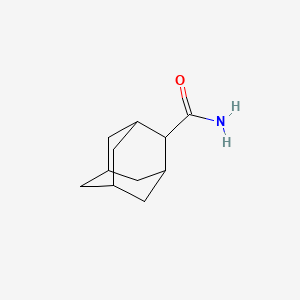
Adamantane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure Adamantane itself is the simplest diamondoid, characterized by its high symmetry and stability this compound incorporates an amide functional group at the second carbon position, which imparts distinct chemical and physical properties
Mechanism of Action
Target of Action
Adamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives are known to interact with their targets via unique stability and reactivity when compared to simple hydrocarbon derivatives . They can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions . These reactions can activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
Pharmacokinetics
The introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity, which can improve their pharmacological properties .
Result of Action
Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique stability and reactivity of adamantane derivatives when compared to simple hydrocarbon derivatives suggest that they may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Adamantane-2-carboxamide participates in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Cellular Effects
Adamantane derivatives, including this compound, have been reported to influence the biofilm formation of E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus, and their antimicrobial activity may be attributed to membranotropic activity .
Molecular Mechanism
The molecular mechanism of this compound involves a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process provides a variety of products incorporating diverse functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carboxamide typically involves the functionalization of adamantane. One common method is the amidation of adamantane-2-carboxylic acid. This can be achieved through the reaction of adamantane-2-carboxylic acid with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The amide can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF).
Substitution: The hydrogen atoms on the adamantane cage can be substituted with various functional groups through radical or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) in anhydrous conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products:
Oxidation: Adamantane-2-carboxylic acid.
Reduction: Adamantane-2-amine.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Adamantane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable component in the design of novel catalysts and ligands.
Biology: Investigated for its potential as a drug delivery agent due to its ability to enhance the stability and lipophilicity of pharmaceuticals.
Medicine: Explored for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigidity and thermal stability.
Comparison with Similar Compounds
- Adamantane-1-carboxamide
- Adamantane-2-amine
- Adamantane-1-ol
Properties
IUPAC Name |
adamantane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVSOMKHIRXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
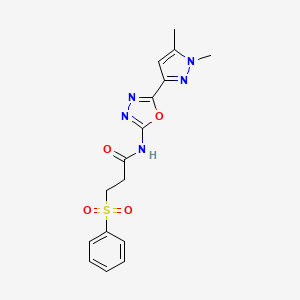
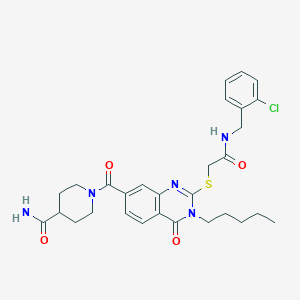
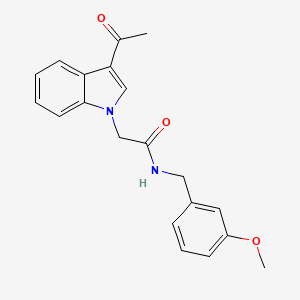
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)
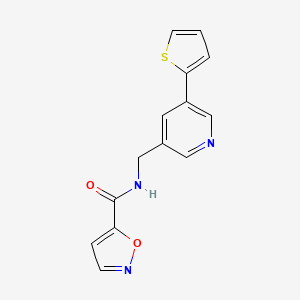
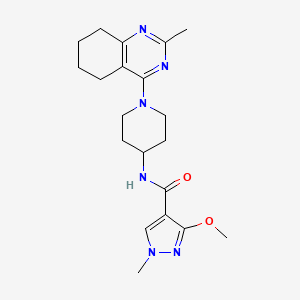
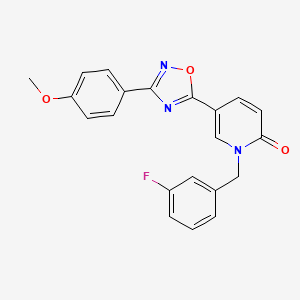
![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)
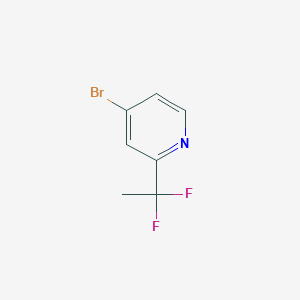
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2981777.png)
